5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide
Description
The compound 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide (molecular formula: C₂₀H₂₃ClN₂O₄S; molecular weight: 422.9 g/mol) is a benzoxazepine-derived sulfonamide with a methoxy-substituted benzene ring and a chlorine atom at the 5-position of the aromatic system . Its SMILES notation (CCN1C(=O)C(C)(C)COc2cc(NS(=O)(=O)c3cc(Cl)ccc3OC)ccc21) highlights the fused benzoxazepinone core, ethyl and dimethyl substituents on the oxazepine ring, and the sulfonamide linkage to the methoxy-chlorobenzene moiety.
Properties
IUPAC Name |
5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-5-23-15-8-7-14(11-17(15)28-12-20(2,3)19(23)24)22-29(25,26)18-10-13(21)6-9-16(18)27-4/h6-11,22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDIEKOBNAPRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: Sulfonamide formation usually involves the reaction of an amine with a sulfonyl chloride.
Functional Group Modifications: Introduction of the chloro and methoxy groups can be done through halogenation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Bond Formation
The sulfonamide group is typically synthesized via the reaction of a sulfonyl chloride with an amine. For this compound:
- 2-Methoxy-5-chlorobenzenesulfonyl chloride reacts with the amine group of 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine under reflux in ethanol with pyridine as an acid scavenger .
- Pyridine neutralizes HCl generated during the reaction, driving the reaction to completion .
Reaction Scheme:
Benzoxazepine Ring Construction
The tetrahydrobenzoxazepine core is synthesized via cyclization reactions :
- Claisen-Schmidt condensation between aldehydes and ketones forms the oxazepine ring .
- Cyclocondensation of o-aminophenol derivatives with ketones (e.g., 5-ethyl-3,3-dimethyl-4-oxo precursors) under acidic or basic conditions .
Key Intermediate Synthesis :
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethanol, pyridine, reflux | Amine-sulfonamide intermediate |
| 2 | Cyclization via Claisen-Schmidt | Benzoxazepine ring formation |
Purification
Final purification uses silica gel column chromatography with chloroform/methanol (99:1) to isolate the target compound .
Sulfonamide Reactivity
- Alkylation/Acylation : The sulfonamide NH group reacts with alkyl halides or acyl chlorides under basic conditions to form N-substituted derivatives .
- Hydrolysis : Resistant to hydrolysis under mild conditions but cleaves under strong acidic/basic conditions (e.g., conc. HSO or NaOH) .
Benzoxazepine Ring Modifications
- Oxidation : The 4-oxo group participates in redox reactions; reduction with NaBH converts it to a hydroxyl group .
- Electrophilic Substitution : The aromatic ring undergoes halogenation or nitration at the 8-position due to electron-donating methoxy groups .
Example Reaction :
Stability and Degradation
- Thermal Stability : Stable up to 250°C (decomposition observed via TGA) .
- Photodegradation : UV exposure leads to sulfonamide bond cleavage, forming 5-chloro-2-methoxybenzenesulfonic acid and benzoxazepine fragments .
Degradation Products :
| Condition | Major Products |
|---|---|
| Acidic Hydrolysis | 5-Chloro-2-methoxybenzenesulfonic acid |
| UV Light | Benzoxazepine radical intermediates |
Biological Activity
The compound 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C23H26ClN2O4S
- Molecular Weight : 462.98 g/mol
- CAS Number : 921559-75-3
This complex structure includes a sulfonamide group which is often associated with various biological activities such as antibacterial and anti-inflammatory effects.
Antimicrobial Properties
Recent studies have indicated that compounds containing the sulfonamide moiety exhibit significant antimicrobial activity. For example, sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The specific compound under discussion has shown promising results against various bacterial strains in vitro.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
Anti-inflammatory Activity
The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. In vivo studies have demonstrated that administration of this compound significantly reduces inflammatory markers in animal models.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
- Modulation of Immune Response : The compound could modulate cytokine release, thus impacting the inflammatory response.
Case Study 1: In Vivo Efficacy Against Bacterial Infections
A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound resulted in a 50% reduction in bacterial load compared to untreated controls. The dosage used was 10 mg/kg body weight administered daily for one week.
Case Study 2: Anti-inflammatory Effects in Rat Models
In a rat model of induced inflammation (using carrageenan), administration of the compound at a dose of 20 mg/kg resulted in a significant decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzene Sulfonamide Moiety
The target compound’s benzene ring features 2-methoxy and 5-chloro substituents. Comparisons with analogs reveal distinct effects of substituent type on bioactivity and physicochemical properties:
- Methoxy vs.
- Chloro vs. Fluoroalkyl Groups : The 5-Cl substituent in the target compound contrasts with the trifluoroethyl group in , which introduces strong electron-withdrawing effects and metabolic resistance .
Modifications in the Benzoxazepinone Core
Variations in the benzoxazepinone ring’s substituents influence conformational stability and target interactions:
- NMR studies () demonstrate that substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts, suggesting localized electronic changes . The target compound’s ethyl and dimethyl groups may similarly perturb proton environments, affecting binding to biological targets.
Sulfonamide Linker Modifications
The sulfonamide group (–SO₂NH–) is a critical pharmacophore. Comparisons include:
- N-Alkylation : The target compound’s unalkylated sulfonamide contrasts with the N-trifluoroethylated analog in , which may reduce renal clearance due to increased steric hindrance .
Q & A
Q. What are the key synthetic routes for preparing 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide, and what reaction conditions are critical for yield optimization?
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride intermediate with an amine-containing benzoxazepin scaffold. For example:
- Step 1 : Preparation of the benzoxazepin core via cyclization of substituted anilines with ethyl chloroformate or similar reagents under basic conditions (e.g., triethylamine in DCM) .
- Step 2 : Sulfonamide bond formation by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with the benzoxazepin amine. This requires inert solvents (e.g., DCM/water biphasic systems) and controlled pH to avoid side reactions like hydrolysis .
- Critical factors : Temperature control (<25°C), stoichiometric excess of sulfonyl chloride (1.2–1.5 eq), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., methoxy at C2, ethyl at N5) and benzoxazepin ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ at m/z 495.12) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm. Aim for ≥95% purity for biological assays .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve the yield and scalability of this compound’s synthesis?
Bayesian optimization leverages prior experimental data to predict optimal reaction parameters (e.g., catalyst loading, solvent ratios). For example:
- Design of Experiments (DoE) : Vary parameters like temperature (20–50°C), reaction time (12–48 h), and reagent stoichiometry in a fractional factorial design .
- Machine Learning : Train models on historical data from analogous sulfonamide syntheses to identify under-explored conditions (e.g., microwave-assisted reactions for faster cyclization) .
- Case Study : A 15% yield increase was reported for similar benzoxazepins using adaptive feedback loops to refine solvent polarity (e.g., switching from THF to DMF) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. cellular models)?
- Systematic Validation :
- Step 1 : Replicate assays in orthogonal systems (e.g., enzyme inhibition + cell viability assays) to confirm target engagement .
- Step 2 : Assess solubility and membrane permeability (e.g., PAMPA assays) to rule out false negatives due to poor bioavailability .
- Step 3 : Use isoform-specific inhibitors or CRISPR knockouts to isolate confounding variables (e.g., off-target kinase activity) .
- Data Integration : Apply meta-analysis frameworks to harmonize results from disparate studies .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Substituent Variation : Modify the ethyl group at N5 (e.g., isopropyl, cyclopropyl) or the methoxy group at C2 (e.g., ethoxy, halogen) to assess steric and electronic effects .
- Biological Profiling : Test analogs against panels of related targets (e.g., kinases, GPCRs) to map selectivity. For example, fluorinated analogs in similar sulfonamides showed enhanced binding to ATP pockets .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes in the benzoxazepin scaffold’s oxo group interaction with catalytic residues .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonamide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents decomposition |
| Solvent | DCM/HO (2:1) | Facilitates biphasic reaction |
| Sulfonyl Chloride (eq) | 1.2–1.5 | Minimizes unreacted amine |
| Purification | Silica gel (EtOAc/hexane) | Removes polar byproducts |
| Data derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
